molecular formula C14H8ClF3O2 B15317020 1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B15317020
M. Wt: 300.66 g/mol
InChI Key: FFVUCXXRAXDWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of a chloronaphthalene moiety and a trifluorobutane-1,3-dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 6-chloronaphthalene with trifluorobutane-1,3-dione under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of trifluorobutane-1,3-dione reacts with 6-chloronaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its potential use in medicinal chemistry as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The trifluorobutane-1,3-dione moiety can also interact with biological membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of both a chloronaphthalene moiety and a trifluorobutane-1,3-dione group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H8ClF3O2

Molecular Weight

300.66 g/mol

IUPAC Name

1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione

InChI

InChI=1S/C14H8ClF3O2/c15-9-4-5-10-8(6-9)2-1-3-11(10)12(19)7-13(20)14(16,17)18/h1-6H,7H2

InChI Key

FFVUCXXRAXDWTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)C(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.